Cas no 2680768-74-3 (benzyl N-(3-cyano-4-phenoxyphenyl)carbamate)
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
- 2680768-74-3
- EN300-28297690
-
- Inchi: 1S/C21H16N2O3/c22-14-17-13-18(11-12-20(17)26-19-9-5-2-6-10-19)23-21(24)25-15-16-7-3-1-4-8-16/h1-13H,15H2,(H,23,24)
- InChI Key: PQBDAUCVJHKLCG-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1C#N)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 344.11609238g/mol
- Monoisotopic Mass: 344.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 71.4Ų
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28297690-1g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28297690-5g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28297690-10g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28297690-0.05g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28297690-0.1g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28297690-0.25g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28297690-0.5g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28297690-1.0g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28297690-2.5g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28297690-5.0g |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate |
2680768-74-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
Benzyl N-(3-Cyano-4-Phenoxyphenyl)Carbamate: A Comprehensive Overview
Benzyl N-(3-cyano-4-phenoxyphenyl)carbamate, also known by its CAS number 2680768-74-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety. The presence of the cyano and phenoxy groups introduces additional complexity and functionality to the molecule, making it a valuable subject for research and development.
The synthesis of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate involves a series of carefully designed chemical reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent studies have highlighted the use of catalytic systems and green chemistry principles to minimize environmental impact during the production of this compound.
One of the most promising applications of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate lies in its potential as a precursor for drug development. The compound's structural features make it an ideal candidate for modifying bioactive molecules, enhancing their pharmacokinetic properties. For instance, the cyano group can act as a bioisostere, while the phenoxy group can contribute to increased lipophilicity, which is often desirable in drug design.
In addition to its role in drug discovery, benzyl N-(3-cyano-4-phenoxyphenyl)carbamate has been investigated for its applications in materials science. The compound's ability to form stable bonds under certain conditions makes it a potential candidate for use in polymer synthesis or as a crosslinking agent. Recent research has focused on its compatibility with various polymer systems and its impact on material properties such as tensile strength and thermal stability.
The study of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate has also extended into the realm of catalysis. Scientists have explored its use as a ligand in transition metal-catalyzed reactions, where it has demonstrated remarkable efficiency in promoting key transformations such as cross-couplings and enantioselective reductions. These findings underscore the compound's versatility and its potential to contribute to advancements in catalytic processes.
From an environmental perspective, understanding the fate and behavior of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate in different ecosystems is crucial. Recent studies have examined its biodegradation pathways under aerobic and anaerobic conditions, providing insights into its environmental impact. These studies are essential for ensuring the sustainable use of this compound in industrial applications.
In conclusion, benzyl N-(3-cyano-4-phenoxyphenyl)carbamate, with its CAS number 2680768-74-3, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug development, materials science, catalysis, and environmental chemistry. As ongoing research continues to uncover new insights into this compound's properties and potential uses, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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